Bentemazole

Vue d'ensemble

Description

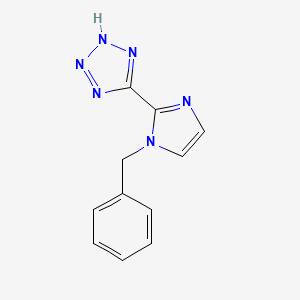

Le Bentemazole est un composé chimique connu pour ses applications diverses dans différents domaines. Il est chimiquement identifié comme le 5-(1-benzylimidazol-2-yl)-2H-tétrazole. Ce composé est caractérisé par sa formule moléculaire C₁₁H₁₀N₆ et une masse moléculaire de 226,24 g/mol . Le this compound est reconnu pour ses propriétés analgésiques et uricosuriques, ce qui le rend précieux dans les applications médicales et pharmaceutiques .

Applications De Recherche Scientifique

Bentemazole has a wide range of scientific research applications, including:

Chemistry: this compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: this compound’s analgesic and uricosuric properties make it useful in the development of pharmaceuticals for pain relief and gout treatment.

Mécanisme D'action

Target of Action

Bentemazole, like other benzimidazole anthelmintics, primarily targets the β-tubulin of parasite cells . β-tubulin is a key protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action inhibits the polymerization of tubulin dimers in parasite cells, leading to the loss of cytoplasmic microtubules . The disruption of the cytoskeleton interferes with vital processes such as cell division and nutrient uptake, ultimately leading to the death of the parasite .

Biochemical Pathways

It is known that the disruption of microtubule formation affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects of these disruptions can lead to cell death and the elimination of the parasite from the host organism .

Pharmacokinetics

Similar benzimidazole anthelmintics, such as mebendazole, have been studied extensively . These drugs are generally well-absorbed with good bioavailability . They are metabolized in the liver and excreted in the urine and feces

Result of Action

The primary result of this compound’s action is the death of the parasite. By disrupting the formation of microtubules, this compound inhibits essential cellular processes, leading to the death of the parasite . This results in the elimination of the parasite from the host organism, alleviating symptoms and curing the infection .

Action Environment

The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and the individual’s metabolic rate . .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Bentemazole peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 1-benzylimidazole avec l'azoture de sodium et un solvant approprié. La réaction se produit généralement dans des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le procédé comprend l'utilisation de réacteurs à haut rendement et de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Bentemazole subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé en utilisant des agents oxydants forts pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium pour produire des formes réduites de this compound.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme réactif en synthèse organique et comme élément de construction pour la synthèse de molécules plus complexes.

Biologie : Il est utilisé dans les études biochimiques pour étudier les interactions enzymatiques et les voies métaboliques.

Médecine : Les propriétés analgésiques et uricosuriques du this compound le rendent utile dans le développement de produits pharmaceutiques pour le soulagement de la douleur et le traitement de la goutte.

5. Mécanisme d'action

Le this compound exerce ses effets par des interactions avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes impliquées dans les processus métaboliques, conduisant à ses effets analgésiques et uricosuriques. Le mécanisme d'action du composé implique la liaison aux sites actifs des enzymes, modulant ainsi leur activité et influençant les voies biochimiques .

Composés similaires :

Mebendazole : Un antihelminthique benzimidazolé utilisé pour traiter les infections helminthiques.

Albendazole : Un autre dérivé benzimidazolé avec des propriétés antihelminthiques similaires.

Bétazole : Un agoniste du récepteur H2 de l'histamine utilisé pour stimuler la sécrétion d'acide gastrique.

Unicité du this compound : Le this compound est unique en raison de ses propriétés analgésiques et uricosuriques duales, qui ne sont généralement pas trouvées dans des composés similaires. Sa structure moléculaire spécifique lui permet d'interagir avec différentes cibles enzymatiques, offrant une gamme plus large d'applications thérapeutiques .

Comparaison Avec Des Composés Similaires

Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.

Albendazole: Another benzimidazole derivative with similar anthelmintic properties.

Betazole: A histamine H2 receptor agonist used to stimulate gastric acid secretion.

Uniqueness of Bentemazole: this compound is unique due to its dual analgesic and uricosuric properties, which are not commonly found in similar compounds. Its specific molecular structure allows it to interact with different enzyme targets, providing a broader range of therapeutic applications .

Propriétés

IUPAC Name |

5-(1-benzylimidazol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-17-7-6-12-11(17)10-13-15-16-14-10/h1-7H,8H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUZODUAWKOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213724 | |

| Record name | Bentemazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63927-95-7 | |

| Record name | Bentemazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentemazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QI4D1IUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

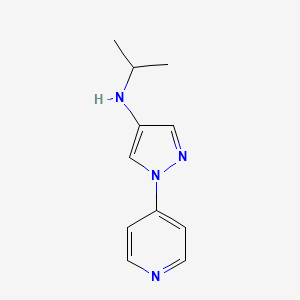

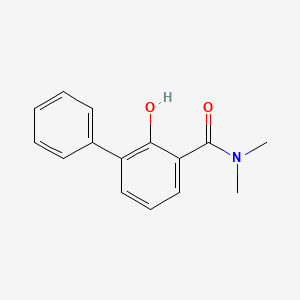

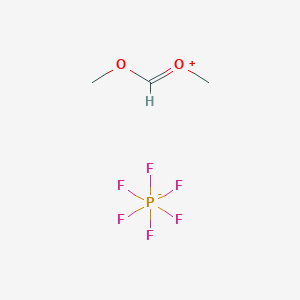

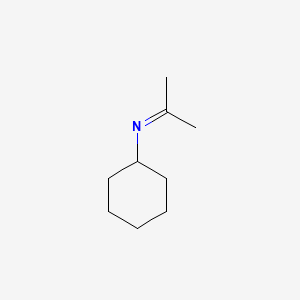

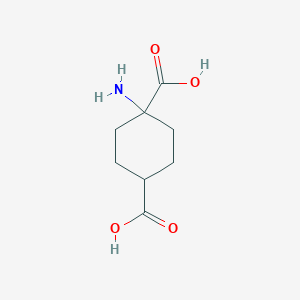

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)